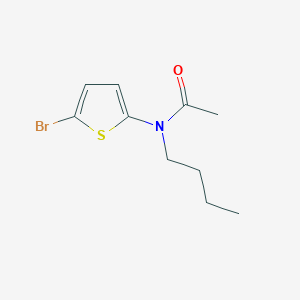

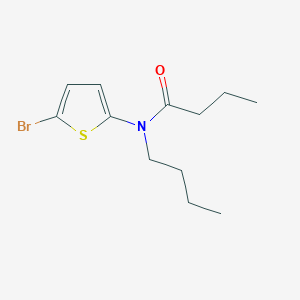

N-(5-Bromothiophen-2-yl)-N-butylbutanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound (5-bromothiophen-2-yl)methylamine is similar to the requested compound. It has a molecular weight of 206.11 and is stored at room temperature.

Synthesis Analysis

A paper discusses the synthesis of a compound involving a 5-bromothiophene moiety . The UV–Vis spectra of nicotinohydrazide, 5-bromothiophene-2-carbaldehyde, and Z-N’-(5-bromothiophen-2-yl)methylene)nicotinohydrazide in EtOH at room temperature were analyzed .Molecular Structure Analysis

A study on the crystal structure and Hirshfeld analysis of a 2-(5-bromothiophen-2-yl) compound might provide some insights. The compound crystallizes in the space group P21/n with one complete molecule in the asymmetric unit .Chemical Reactions Analysis

Thiophene-based analogs have been the subject of extensive research due to their potential as biologically active compounds . A series of [1,2,4]triazolo[4,3-c]quinazolines, bearing a 3-positioned p-bromophenyl or 5-bromothiophen-2-yl fragment, was synthesized by oxidative cyclization of the corresponding hydrazones with bromine in glacial acetic acid at room temperature .Physical And Chemical Properties Analysis

Thiophene and its substituted derivatives are important heterocyclic compounds that show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .Aplicaciones Científicas De Investigación

Environmental Impact and Fate of Brominated Compounds

Environmental Presence and Fate of Brominated Flame Retardants : Recent studies have highlighted the widespread environmental occurrence of new brominated flame retardants (NBFRs) and organophosphate compounds (OPs) in the environment, particularly in developing countries. These substances have been increasingly used in consumer products to fulfill fire safety regulations. Despite being presumed safe, their ubiquitous presence and persistence have raised concerns about their environmental and health impacts. There's a need for more research on the environmental occurrence, persistence, and toxicity of these chemicals to manage their environmental impact effectively (Ali et al., 2017).

Toxic Neuropathies from Chemical Exposure : Research into the toxicological mechanisms of certain chemicals, including brominated compounds, reveals how exposure can lead to toxic neuropathies. Understanding the chemical nature of neurotoxicants like hexanedione (HD) and acrylamide (ACR) provides insight into primary toxicant effects versus nonspecific consequences. This knowledge aids in comprehending the broader implications of exposure to various chemical substances, including brominated flame retardants, on nervous system health (LoPachin & Gavin, 2015).

Soil Contamination by Brominated Compounds : A critical review of soil contamination by polybrominated diphenyl ethers (PBDEs) and novel brominated flame retardants (NBFRs) addresses their widespread environmental contamination and toxic effects. These substances, used to inhibit fire spread in various materials, have led to significant soil contamination due to their production, use in polymer manufacture, and disposal. The review suggests that both PBDEs and NBFRs pose similar risks of land contamination, underlining the importance of further research and environmental management strategies to mitigate their impact (McGrath, Ball, & Clarke, 2017).

Safety and Hazards

Mecanismo De Acción

Target of Action

N-(5-Bromothiophen-2-yl)-N-butylbutanamide (BTBA) is a synthetic organic compound that belongs to the class of amides , suggesting that BTBA may interact with targets involved in these processes.

Mode of Action

. This suggests that BTBA may interact with its targets through a similar mechanism, leading to changes in the targets’ function.

Biochemical Pathways

These strategies include nickel-catalyzed Kumada catalyst-transfer polycondensation, nickel-catalyzed deprotonative cross-coupling polycondensation, palladium-catalyzed Suzuki–Miyaura and Migita–Kosugi–Stille couplings . These processes could potentially be affected by BTBA, leading to downstream effects on the synthesis of functionalized regioregular polythiophenes.

Propiedades

IUPAC Name |

N-(5-bromothiophen-2-yl)-N-butylbutanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BrNOS/c1-3-5-9-14(11(15)6-4-2)12-8-7-10(13)16-12/h7-8H,3-6,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXPJRALRMHNJSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C1=CC=C(S1)Br)C(=O)CCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BrNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,5-Bis[(dimethylamino)methyl]cyclopentanone dihydrochloride; 95%](/img/structure/B6350703.png)

![1-Benzyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B6350719.png)

![[2-(3,4-Dimethoxyphenyl)ethyl][(6-methylpyridin-2-yl)methyl]amine dihydrochloride](/img/structure/B6350721.png)

![[3-(1H-Imidazol-1-yl)propyl][(6-methylpyridin-2-yl)methyl]amine dihydrochloride](/img/structure/B6350728.png)

![[(6-Methylpyridin-2-yl)methyl][2-(morpholin-4-yl)ethyl]amine dihydrochloride](/img/structure/B6350729.png)

amine dihydrochloride; 95%](/img/structure/B6350741.png)

![4-(2,5-Difluorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6350753.png)

![4-(3,4-Difluorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6350763.png)